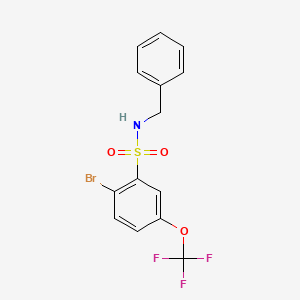
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H11BrF3NO3S and its molecular weight is 410.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms contributing to its activity.
This compound can be synthesized through various methods that typically involve the introduction of the benzyl and trifluoromethoxy groups onto a sulfonamide scaffold. The compound's structure is characterized by the presence of a bromine atom and a trifluoromethoxy group, which are crucial for its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound, showing promising results in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for these compounds ranged from 2.93 µM to 19.53 µM, indicating potent anti-proliferative effects compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Doxorubicin | MCF-7 | 4.30 ± 0.84 | |
| N-Benzyl-5-bromoindolin-2-one (similar structure) | MCF-7 | 2.93 ± 0.47 |
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression : Studies using flow cytometry have shown that related compounds can induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .
- Apoptotic Pathways : The compound has been linked to alterations in apoptotic markers such as caspases and Bcl-2 family proteins, which are critical in regulating programmed cell death .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. These studies typically employ the MTT assay to determine cell viability post-treatment.
In Vivo Studies
While in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profile of this compound. Future studies should focus on animal models to assess pharmacokinetics and therapeutic windows.
Eigenschaften
IUPAC Name |
N-benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO3S/c15-12-7-6-11(22-14(16,17)18)8-13(12)23(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUAOFDEHBVKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650524 |
Source


|
| Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-49-7 |
Source


|
| Record name | 2-Bromo-N-(phenylmethyl)-5-(trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













